2-Morpholin-4-ylpropan-1-ol
Overview
Description
2-Morpholin-4-ylpropan-1-ol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a propanol group. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Morpholin-4-ylpropan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of morpholine with an appropriate epoxide, such as propylene oxide, under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification and distillation to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
2-Morpholin-4-ylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: This compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or modulating biochemical pathways, leading to its observed effects. The exact mechanism can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-morpholin-4-ylpropan-1-ol: This compound has a similar structure but with a methyl group attached to the propanol chain.
2-(4-Morpholinyl)ethanol: Another similar compound with an ethanol group instead of propanol.
Uniqueness
2-Morpholin-4-ylpropan-1-ol is unique due to its specific combination of the morpholine ring and propanol group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-morpholin-4-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXBRDKYYXGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450743 | |
Record name | 2-morpholin-4-ylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69296-06-6 | |
Record name | 2-morpholin-4-ylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholin-4-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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